Enhanced Binding Affinity Compared to a Leading Small Molecule Inhibitor
Aptstat3-9R demonstrates superior binding affinity for STAT3 compared to the small molecule inhibitor BP-1-102. The core APTSTAT3 peptide binds STAT3 with a dissociation constant (Kd) of ~231 nM [1]. In contrast, BP-1-102 binds STAT3 with a significantly weaker Kd of 504 nM . This indicates a >2-fold stronger direct interaction.
| Evidence Dimension | Binding affinity (Kd) |
|---|---|
| Target Compound Data | ~231 nM |
| Comparator Or Baseline | BP-1-102: 504 nM |
| Quantified Difference | Aptstat3-9R binds with >2-fold higher affinity (lower Kd) |
| Conditions | Cell-free binding assay vs. full-length STAT3 protein |
Why This Matters
Higher binding affinity enables more potent target engagement at lower concentrations, potentially reducing off-target effects and improving assay signal-to-noise ratios in research applications.
- [1] Kim D, et al. A specific STAT3-binding peptide exerts antiproliferative effects and antitumor activity by inhibiting STAT3 phosphorylation and signaling. Cancer Res. 2014;74(8):2144-51. PMID: 24576829. View Source
